

RO-28-1675: A Potent Allosteric Activator for Glucokinase Research

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and hepatocytes, making it an attractive therapeutic target for type 2 diabetes. **RO-28-1675** is a potent, cell-permeable, allosteric activator of glucokinase. This document provides a comprehensive technical overview of **RO-28-1675**, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a depiction of the relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary details to effectively utilize **RO-28-1675** as a chemical probe in their studies of glucokinase function and glucose homeostasis.

Introduction to Glucokinase and RO-28-1675

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in maintaining glucose homeostasis. In pancreatic β -cells, GK acts as a glucose sensor, and its activity is the rate-limiting step for glucose-stimulated insulin secretion.[1] In the liver, GK facilitates the uptake and conversion of glucose to glucose-6-phosphate, promoting glycogen synthesis and glycolysis.[1][2] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to respond to changes in physiological glucose concentrations.[3]



RO-28-1675 is a potent, allosteric activator of glucokinase.[4][5][6] It enhances the enzyme's activity by increasing its affinity for glucose and its maximal velocity (Vmax).[3][7] By binding to an allosteric site, **RO-28-1675** stabilizes a conformational state of the enzyme that has a higher affinity for glucose.[3] This mode of action makes it a valuable tool for investigating the physiological and pathophysiological roles of glucokinase.

Quantitative Data for RO-28-1675

The following tables summarize the key quantitative parameters of **RO-28-1675**, providing a comparative overview of its activity under different experimental conditions.



Parameter	Value	Cell/Assay Type	Glucose Concentration	Reference
EC50	54 nM	Glucokinase Luminescence Assay	5 mM	[4][5][6]
EC50	90 nM	GK/GKRP Luminescence Assay	5 mM	[8]
SC1.5	0.24 μΜ	Glucokinase Activation	Not Specified	[9]
EC50	0.16 μΜ	Nuclear-to- Cytosol Translocation (Primary Rat Hepatocytes)	16.8 mM	[7]
EC50	0.27 μΜ	Nuclear-to- Cytosol Translocation (Primary Rat Hepatocytes)	8.4 mM	[7]
EC50	2.2 μΜ	Nuclear-to- Cytosol Translocation (Primary Rat Hepatocytes)	2.8 mM	[7]

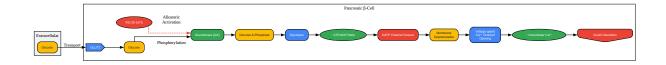
Table 1: In Vitro Efficacy of RO-28-1675



Parameter	Value	Species	Dosing	Reference
Oral Bioavailability	92.8%	Mice	10 mg/kg (p.o.)	[4]
Cmax	1140 μg/mL	Mice	10 mg/kg (p.o.)	[4]
Tmax	3.3 h	Mice	10 mg/kg (p.o.)	[4]
Effect	Reduced blood glucose levels	Wild-type C57BL/6J mice	50 mg/kg (p.o.)	[4]

Table 2: In Vivo Pharmacokinetics and Efficacy of RO-28-1675

Signaling Pathways and Experimental Workflows Glucokinase Signaling Pathway in Pancreatic β-Cells

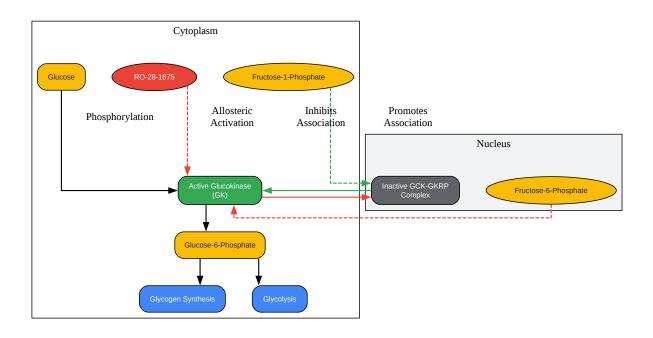


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Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.

Glucokinase Regulation and Signaling in Hepatocytes



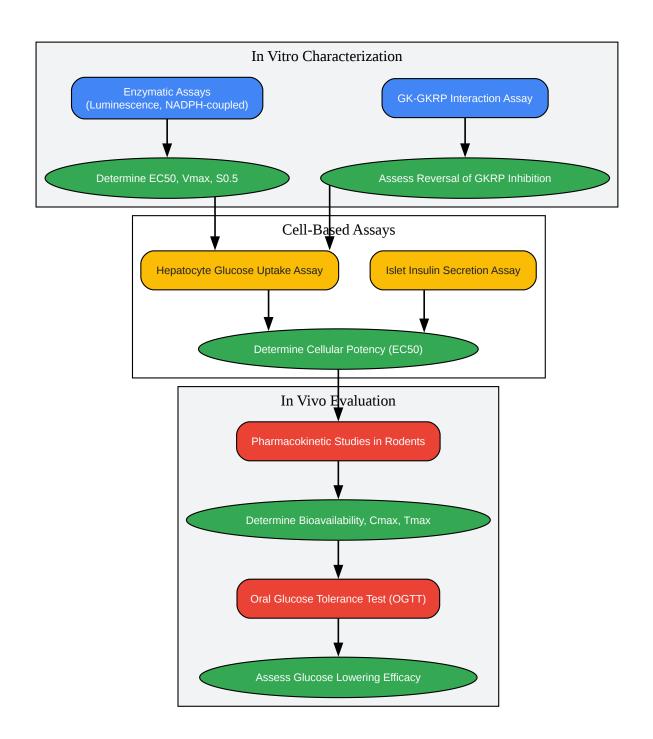


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Caption: Regulation of glucokinase activity and its downstream effects in hepatocytes.

Experimental Workflow for Characterizing RO-28-1675





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Caption: A typical experimental workflow for the characterization of a glucokinase activator.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize **RO-28-1675**.

Glucokinase Activation Luminescence Assay

This assay determines the potency of **RO-28-1675** by measuring the amount of ATP remaining after the glucokinase reaction.

Materials:

- Recombinant human glucokinase (GK)
- Glucokinase regulatory protein (GKRP), optional
- RO-28-1675
- D-Glucose
- ATP
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Prepare a serial dilution of RO-28-1675 in DMSO and then dilute further in Assay Buffer.
- In a 384-well plate, add 2 μL of the diluted **RO-28-1675** or vehicle (DMSO) control.
- Add 2 μL of a solution containing GK (and GKRP if testing for reversal of inhibition) in Assay Buffer to each well.



- Incubate the plate at room temperature for 15 minutes to allow for compound binding.
- Initiate the reaction by adding 2 μL of a substrate solution containing glucose and ATP in Assay Buffer. Final concentrations should be optimized, but a starting point is 5 mM glucose and 10 μM ATP.
- Incubate the reaction at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo[™] Reagent to each well to stop the glucokinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 μL of Kinase Detection Reagent to each well to convert ADP to ATP and measure the newly synthesized ATP through a luciferase reaction.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence signal using a plate reader.
- Calculate the EC50 value by fitting the data to a four-parameter logistic equation.

NADPH-Coupled Glucokinase Assay

This continuous kinetic assay measures glucokinase activity by coupling the production of glucose-6-phosphate to the reduction of NADP+ to NADPH.

Materials:

- Recombinant human glucokinase (GK)
- RO-28-1675
- D-Glucose
- ATP
- NADP+



- Glucose-6-phosphate dehydrogenase (G6PDH)
- Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
- UV-transparent 96-well plates
- Spectrophotometric plate reader capable of reading absorbance at 340 nm

Procedure:

- Prepare a serial dilution of RO-28-1675 in DMSO and then dilute further in Assay Buffer.
- In a 96-well plate, prepare a reaction mixture containing Assay Buffer, a fixed concentration of glucose (e.g., 5 mM), NADP+ (e.g., 1 mM), G6PDH (e.g., 1 unit/mL), and the diluted **RO-28-1675** or vehicle control.
- Add the glucokinase enzyme to the wells to a final concentration of, for example, 5 nM.
- Initiate the reaction by adding ATP to a final concentration of, for example, 1 mM.
- Immediately place the plate in a spectrophotometer pre-set to 30°C.
- Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.
- The rate of NADPH production is proportional to the glucokinase activity.
- Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.
- Plot the V0 values against the concentration of RO-28-1675 to determine the EC50. To
 determine the effect on Vmax and S0.5 for glucose, vary the glucose concentration while
 keeping the RO-28-1675 concentration fixed.

Hepatocyte Glucose Uptake Assay

This cell-based assay measures the effect of **RO-28-1675** on glucose uptake in primary hepatocytes.

Materials:



- Primary hepatocytes
- Hepatocyte culture medium
- RO-28-1675
- 2-deoxy-D-[3H]-glucose or other radiolabeled glucose analog
- Krebs-Ringer-HEPES (KRH) buffer
- Cytochalasin B (as a negative control for glucose transport)
- Scintillation counter and scintillation fluid

Procedure:

- Plate primary hepatocytes in collagen-coated 24-well plates and allow them to attach.
- Wash the cells with KRH buffer.
- Pre-incubate the cells with various concentrations of RO-28-1675 or vehicle control in KRH buffer for 1-2 hours.
- Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[3H]-glucose and the corresponding concentration of RO-28-1675.
- Incubate for 10-15 minutes at 37°C.
- Stop the uptake by aspirating the radioactive solution and washing the cells rapidly three times with ice-cold KRH buffer containing cytochalasin B.
- Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
- Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Normalize the radioactivity counts to the protein concentration of each well.



Plot the normalized counts against the concentration of RO-28-1675 to determine the EC50 for glucose uptake.

Conclusion

RO-28-1675 is a well-characterized and potent allosteric activator of glucokinase. Its ability to enhance glucokinase activity in both enzymatic and cellular assays makes it an invaluable chemical probe for dissecting the intricate roles of glucokinase in glucose sensing and metabolism. The data and protocols presented in this guide are intended to facilitate the use of **RO-28-1675** in research aimed at understanding glucokinase function and exploring its potential as a therapeutic target.

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- To cite this document: BenchChem. [RO-28-1675: A Potent Allosteric Activator for Glucokinase Research]. BenchChem, [2025]. [Online PDF]. Available at:



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